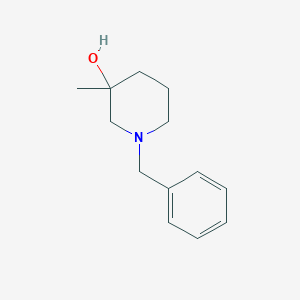

1-Benzyl-3-methylpiperidin-3-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-Benzyl-3-methylpiperidin-3-OL is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various natural products and pharmaceutical compounds. The benzyl group attached to the nitrogen atom and the methyl group at the third position are common modifications that can alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1-Benzyl-3-methylpiperidin-3-OL and its derivatives has been explored in several studies. For instance, a series of N-benzylated piperidin-4-ones with various substituents were synthesized with high yields, demonstrating the versatility of the piperidine scaffold in organic synthesis . Another study reported the regio- and stereospecific synthesis of trans-3-amino-1-benzylpiperidin-4-ols, showcasing a method for introducing amino groups into the piperidine ring . Additionally, the synthesis of polycyclic indole derivatives via acid-catalyzed reactions with 1-benzylpiperidin-4-one was described, highlighting the potential for creating complex structures from simple piperidine precursors .

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those similar to 1-Benzyl-3-methylpiperidin-3-OL, has been elucidated using various spectroscopic techniques. For example, the complete stereochemistry of a related compound was determined by 2D NMR techniques and single-crystal XRD analysis, revealing a chair conformation with equatorial orientation of substituents . The crystal and molecular structure of a molecular complex involving a piperidine derivative was also studied using X-ray diffraction, providing insights into the three-dimensional arrangement of these molecules .

Chemical Reactions Analysis

Piperidine derivatives undergo a range of chemical reactions that can be used to further modify their structure. The Shapiro reaction and alkenylsilane cross-coupling have been applied to 1-benzyl-4-piperidone to generate 3,4-unsaturated 4-arylpiperidines . Additionally, the intramolecular cyclization of aminopiperidines in an acidic medium has been used to obtain methyl-substituted spiro compounds . These reactions demonstrate the chemical reactivity and potential for diversification of the piperidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-3-methylpiperidin-3-OL derivatives are influenced by their molecular structure. The presence of substituents such as benzyl and methyl groups can affect properties like solubility, boiling point, and reactivity. The stereochemistry of these compounds is also crucial, as it can impact their biological activity and interaction with other molecules. The chair conformation of the piperidine ring, as observed in related compounds, is a common feature that can influence the compound's properties .

科学的研究の応用

Synthesis and Stereochemistry

The compound's synthesis and stereochemical aspects have been studied, highlighting configurations and preferred conformations based on specific p.m.r. characteristics. This is essential for understanding the compound's chemical behavior and potential applications (Casy & Jeffery, 1972).

Solid State Bonding

Research has focused on the solid-state bonding of benzyl silanes, including 1-Benzyl-3-methylpiperidin-3-OL derivatives. Understanding the structural influences and electronic environments of these compounds can have implications for material science and nanotechnology (Otte et al., 2017).

Antibacterial Evaluation

1-Benzyl-3-methylpiperidin-3-OL derivatives have been evaluated for their antibacterial properties. This suggests potential pharmaceutical applications, particularly in the development of new antibiotics or disinfectants (Aziz‐ur‐Rehman et al., 2017).

Affinity for Acetylcholine Receptors

The compound and its derivatives have been studied for their affinity to postganglionic acetylcholine receptors. This research is crucial for understanding the compound's potential in neuropharmacology and the development of treatments for neurological disorders (Abramson et al., 1974).

Catalytic Activity

The compound's derivatives have shown catalytic activities, particularly in benzene oxidation. This could be significant for industrial processes and environmental applications, where catalysts are essential for efficiency and pollution control (Hou et al., 2014).

Synthesis of Iminosugars

Research includes synthesizing iminosugars using derivatives of 1-Benzyl-3-methylpiperidin-3-OL, indicating potential applications in the development of therapeutic agents, particularly for metabolic disorders (Veselov et al., 2019).

Mass Spectrometric Analysis

The compound's role in mass spectrometric analysis and fragmentation studies reveals its potential in analytical chemistry, particularly in understanding molecular interactions and structures (Chai et al., 2017).

Acetylcholinesterase Inhibition

1-Benzyl-3-methylpiperidin-3-OL derivatives have been studied for their inhibitory action on acetylcholinesterase. This research has implications in the treatment of neurodegenerative diseases like Alzheimer's (Nochi et al., 1995).

Safety And Hazards

特性

IUPAC Name |

1-benzyl-3-methylpiperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(15)8-5-9-14(11-13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOUIRSDEYKUGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570973 |

Source

|

| Record name | 1-Benzyl-3-methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methylpiperidin-3-OL | |

CAS RN |

6560-72-1 |

Source

|

| Record name | 1-Benzyl-3-methylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)